molecular formula C20H23N3O8S2 B11453362 2-[N-(2H-1,3-Benzodioxol-5-YL)methanesulfonamido]-N-[3-(morpholine-4-sulfonyl)phenyl]acetamide

2-[N-(2H-1,3-Benzodioxol-5-YL)methanesulfonamido]-N-[3-(morpholine-4-sulfonyl)phenyl]acetamide

Cat. No.: B11453362
M. Wt: 497.5 g/mol
InChI Key: JEORCMJKLZEDFQ-UHFFFAOYSA-N
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Description

2-[N-(2H-1,3-Benzodioxol-5-YL)methanesulfonamido]-N-[3-(morpholine-4-sulfonyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole ring, a morpholine sulfonyl group, and an acetamide moiety, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(2H-1,3-Benzodioxol-5-YL)methanesulfonamido]-N-[3-(morpholine-4-sulfonyl)phenyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzodioxole derivative, followed by the introduction of the methanesulfonamido group. The final step involves the coupling of the morpholine sulfonyl phenyl acetamide moiety. Reaction conditions often include the use of catalysts such as palladium and bases like potassium hydroxide in ethanol under ultrasonic irradiation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

2-[N-(2H-1,3-Benzodioxol-5-YL)methanesulfonamido]-N-[3-(morpholine-4-sulfonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide and acetamide groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, potassium hydroxide for base-catalyzed reactions, and various oxidizing and reducing agents. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[N-(2H-1,3-Benzodioxol-5-YL)methanesulfonamido]-N-[3-(morpholine-4-sulfonyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[N-(2H-1,3-Benzodioxol-5-YL)methanesulfonamido]-N-[3-(morpholine-4-sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as cell cycle arrest or apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[N-(2H-1,3-Benzodioxol-5-YL)methanesulfonamido]-N-[3-(morpholine-4-sulfonyl)phenyl]acetamide is unique due to its combination of benzodioxole, methanesulfonamido, and morpholine sulfonyl groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H23N3O8S2

Molecular Weight

497.5 g/mol

IUPAC Name

2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-(3-morpholin-4-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C20H23N3O8S2/c1-32(25,26)23(16-5-6-18-19(12-16)31-14-30-18)13-20(24)21-15-3-2-4-17(11-15)33(27,28)22-7-9-29-10-8-22/h2-6,11-12H,7-10,13-14H2,1H3,(H,21,24)

InChI Key

JEORCMJKLZEDFQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CCOCC2)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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